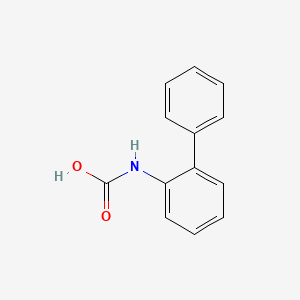

Biphenyl-2-ylcarbamic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)carbamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOVGVNKXUTCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345789 | |

| Record name | Biphenyl-2-ylcarbamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50443-60-2 | |

| Record name | Biphenyl-2-ylcarbamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Biphenyl 2 Ylcarbamic Acid and Its Derivatives

Strategic Approaches to Biphenyl-2-ylcarbamic Acid Core Synthesis

The construction of the this compound core requires careful consideration of bond formation strategies to ensure high yields and regioselectivity. Key approaches focus on the direct formation of the carbamate (B1207046) linkage and the controlled functionalization of biphenyl (B1667301) precursors.

Direct Carbamate Bond Formation Protocols

The direct formation of the carbamate bond is a cornerstone of this compound synthesis. One common method involves the reaction of 2-aminobiphenyl (B1664054) with a suitable carbonylating agent. A prominent example is the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or diphosgene, to generate a highly reactive isocyanate intermediate. This intermediate can then be trapped with an alcohol to furnish the desired carbamate. For instance, biphenyl-2-isocyanate can be reacted with an alcohol like 1-benzylpiperidin-4-ol to form the corresponding carbamate ester google.com.

To circumvent the use of hazardous phosgene-based reagents, several phosgene-free methods have been developed. These include the use of dialkyl carbonates, chloroformates, or other activated carbonyl species. For example, hindered O-tert-alkyl N-arylcarbamates can be prepared by treating arylamines with aryl tert-alkyl carbonates in the presence of a strong base nih.gov. Another green approach involves the utilization of carbon dioxide as a C1 building block. This can be achieved by reacting an amine with CO2 in the presence of a suitable coupling agent and an alkylating agent oup.comresearchgate.netgoogle.comgoogle.comorganic-chemistry.org. For instance, aromatic amines can react with titanium methoxide (B1231860) and CO2 to yield methyl N-phenylcarbamate oup.comresearchgate.net. The use of carbonyl diimidazole is another effective method for the one-pot synthesis of carbamates from amines and alcohols under mild conditions organic-chemistry.org.

A summary of common reagents for direct carbamate formation is presented in the table below.

| Reagent Class | Specific Example(s) | Key Features |

| Phosgene Equivalents | Phosgene, Triphosgene | High reactivity, generates isocyanate intermediate. |

| Carbonates | Dialkyl Carbonates, Alkyl Phenyl Carbonates | Phosgene-free, often requires base or catalyst. |

| Chloroformates | Benzyl Chloroformate | Readily available, versatile for protection. |

| Activated Carbonyls | 1,1'-Carbonyldiimidazole (CDI) | Mild conditions, good for one-pot synthesis. |

| Carbon Dioxide | CO2 with coupling agents | Green chemistry approach, utilizes a renewable C1 source. |

Regioselective Functionalization of Biphenyl Precursors

Achieving the desired 2-amino substitution pattern on the biphenyl scaffold is crucial for the synthesis of the target molecule. Regioselective functionalization of biphenyl precursors allows for the precise installation of the amino group or a precursor functional group at the C2 position.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. In this approach, a directing metalation group (DMG) on one of the phenyl rings directs the deprotonation and subsequent electrophilic quench to the adjacent ortho position wikipedia.orgnih.gov. For biphenyl systems, an amide or a similar coordinating group can direct lithiation to the ortho position, enabling the introduction of an amino group or a precursor slideshare.netnih.govresearchgate.net. The aryl O-carbamate group itself can act as a potent directed metalation group, facilitating further functionalization of the aromatic ring nih.gov.

Modern C-H functionalization techniques offer another avenue for the regioselective introduction of functional groups. Palladium-catalyzed C-H activation, guided by a directing group, can enable the introduction of various functionalities at specific positions on the biphenyl core. While meta-C-H functionalization of biphenyls has been reported using nitrile directing groups, the development of ortho-selective amination remains an active area of research acs.orgnih.govresearchgate.net. The choice of ligand and reaction conditions is critical in controlling the regioselectivity of these transformations.

Convergent Synthesis of Complex this compound Esters

A convergent synthetic approach is often employed for the construction of complex derivatives of this compound. This strategy involves the separate synthesis of key fragments, which are then coupled in the later stages of the synthesis. This approach allows for greater flexibility and efficiency in the preparation of a diverse range of analogs.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Protocols)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of the biaryl C-C bond, which forms the core of the this compound scaffold nbinno.com. This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative nih.govnih.gov. The reaction exhibits excellent functional group tolerance and generally proceeds with high yields and selectivity.

In the context of this compound synthesis, a suitably substituted aryl halide (e.g., an ortho-bromoaniline derivative) can be coupled with a functionalized phenylboronic acid or ester rsc.org. The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling, especially with sterically hindered or electronically challenging substrates. High-purity boronic acids are essential for achieving optimal results in Suzuki-Miyaura couplings nbinno.com.

Below is a table summarizing typical components of a Suzuki-Miyaura cross-coupling reaction for biphenyl synthesis.

| Component | Examples | Role in Reaction |

| Aryl Halide/Triflate | 2-Bromoaniline, 2-Iodoaniline | Electrophilic coupling partner |

| Arylboronic Acid/Ester | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) | Catalyzes the cross-coupling cycle |

| Ligand | Triphenylphosphine (PPh3), SPhos, XPhos | Stabilizes and activates the palladium catalyst |

| Base | K2CO3, Cs2CO3, K3PO4 | Promotes transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and facilitates the reaction |

Amidation and Esterification Techniques in Derivative Construction

Once the this compound core is established, amidation and esterification reactions are employed to introduce diverse functionalities, leading to a wide range of derivatives.

Amidation is commonly used to form amide bonds, often by coupling a carboxylic acid with an amine. In the synthesis of complex this compound derivatives, a carboxylic acid-containing fragment can be coupled with an amine-functionalized this compound ester, or vice versa. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used to facilitate this transformation. A patent for a complex derivative describes a coupling reaction between an amine and a carboxylic acid in the presence of an amine-carboxylic acid coupling reagent google.com.

Esterification is the key reaction for forming the final ester derivatives of this compound. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method masterorganicchemistry.com. For more complex and sensitive substrates, milder esterification methods are often preferred. These can include the use of coupling reagents like DCC or EDC with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) researchgate.net. The Steglich esterification is a well-known example of this approach researchgate.net. Various other reagents and catalysts, such as phosphoric acid derivatives, have also been developed to promote dehydrative esterification under mild conditions organic-chemistry.orgrug.nl.

Reductive Amination for Piperidine (B6355638) Ring Integration

The piperidine moiety is a common feature in many biologically active molecules, and its integration into the derivatives of this compound can be achieved through reductive amination nih.govresearchgate.netnih.gov. This powerful reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine nih.govresearchgate.net.

In the synthesis of complex this compound esters, a piperidine ring can be introduced by reacting a precursor containing a primary or secondary amine with an appropriate aldehyde or ketone. For example, a patent describes a process where an aldehyde intermediate is reacted with an amine in the presence of a reducing agent to form a more complex derivative google.com. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. STAB is often favored due to its mildness and selectivity for imines over other functional groups. The reaction plays a crucial role in pharmaceutical and medicinal chemistry for the construction of C-N bonds researchgate.net.

The table below outlines the key components of a typical reductive amination reaction.

| Component | Example(s) | Role in Reaction |

| Amine | Primary or secondary amine | Nucleophile that forms the imine/enamine |

| Carbonyl Compound | Aldehyde or Ketone | Electrophile that condenses with the amine |

| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride | Reduces the imine/enamine intermediate to an amine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724) | Provides the reaction medium |

| Acid Catalyst (optional) | Acetic Acid | Can be used to facilitate imine formation |

Sustainable and Green Chemistry Aspects in this compound Synthetic Development

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the selection of safer solvents, maximization of atom economy, and the use of catalytic reagents to minimize waste and energy consumption.

Solvent Selection and Hazard Reduction:

Traditional organic syntheses often employ hazardous solvents that contribute significantly to chemical waste. In the context of this compound synthesis, a shift towards greener solvent alternatives is a primary consideration. The selection of solvents is guided by their environmental, health, and safety (EHS) profiles. For instance, solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while effective, are now being replaced with more sustainable options.

One promising approach is the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and exhibits a more favorable safety profile compared to traditional tetrahydrofuran (THF). The use of supercritical fluids, like carbon dioxide (CO2), also presents a green alternative. In the synthesis of carbamic acids, supercritical CO2 can act as both a reactant and a solvent, potentially leading to a cleaner reaction with easier product separation. Research has shown that amines can be completely converted into carbamic acid by bubbling atmospheric CO2 through a solution, with the equilibrium being influenced by the solvent, temperature, and pressure. researchgate.net

| Solvent Class | Traditional Solvents | Greener Alternatives | Key Advantages of Greener Alternatives |

|---|---|---|---|

| Ethers | Tetrahydrofuran (THF), Diethyl ether | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Higher boiling point, reduced peroxide formation, derived from renewable sources (2-MeTHF) |

| Dipolar Aprotics | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Dimethyl sulfoxide (B87167) (DMSO) (with caution), Cyrene™ | Lower toxicity, biodegradable (Cyrene™) |

| Chlorinated | Dichloromethane (DCM), Chloroform (B151607) | Generally avoided; substitution with other solvent classes is preferred | Elimination of halogenated waste |

Atom Economy and Waste Minimization:

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green synthesis. In the synthesis of this compound, this can be achieved by designing reaction pathways that minimize the formation of byproducts.

Catalysis and Energy Efficiency:

Catalytic processes are preferred in green chemistry as they can reduce the energy requirements of a reaction and are often more selective, leading to fewer byproducts. In the synthesis of biphenyl compounds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common. The development of highly active and recyclable catalysts is an active area of research to make these processes more sustainable.

Process Development and Scale-Up Challenges in this compound Production

The transition from a laboratory-scale synthesis of this compound to large-scale industrial production presents a unique set of challenges that require careful consideration and process optimization.

Handling of Unstable Intermediates:

Heat Transfer and Reaction Control:

Many of the reactions involved in the synthesis of this compound and its precursors are exothermic. On a large scale, efficient heat removal is critical to maintain control over the reaction temperature and prevent runaway reactions. The design of the reactor, including its material of construction, agitation system, and cooling capacity, becomes a crucial factor. The use of specialized heat exchange systems may be necessary to manage the thermal load effectively.

Crystallization and Purification:

The isolation and purification of the final product on a large scale often rely on crystallization. Developing a robust crystallization process is key to achieving the desired purity and physical properties of this compound. This involves a careful study of solubility in different solvent systems, cooling profiles, and seeding strategies to ensure consistent crystal size and morphology. google.com The choice of solvents for crystallization must also align with green chemistry principles, favoring those with lower toxicity and environmental impact.

Process Intensification:

To improve the efficiency, safety, and sustainability of this compound production, process intensification strategies can be employed. This can involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including better heat and mass transfer, improved reaction control, and the ability to handle hazardous reagents more safely in smaller, contained volumes.

| Challenge | Potential Impact | Mitigation Strategy |

|---|---|---|

| Instability of Intermediates | Low yield, product impurity, safety hazards | In situ generation and consumption, continuous flow processing, one-pot synthesis |

| Exothermic Reactions | Runaway reactions, byproduct formation, reduced selectivity | Efficient reactor cooling systems, controlled addition of reagents, process monitoring and control |

| Product Isolation and Purification | Inconsistent product quality, low recovery | Development of robust crystallization protocols, selection of appropriate solvents, use of advanced filtration and drying techniques |

| Waste Generation | Environmental impact, increased disposal costs | Optimization of atom economy, solvent recycling, use of catalytic processes |

| Regulatory Compliance | Production delays, market access issues | Thorough process safety analysis, adherence to Good Manufacturing Practices (GMP), comprehensive documentation |

Elucidation of Reaction Mechanisms and Chemical Reactivity of Biphenyl 2 Ylcarbamic Acid Derivatives

Mechanistic Investigations of Carbamate (B1207046) Hydrolysis and Degradation Pathways

The hydrolysis of carbamates, including derivatives of biphenyl-2-ylcarbamic acid, is a key degradation pathway. The mechanism of this process is highly dependent on the pH of the surrounding medium.

Kinetics and mechanisms of the basic hydrolysis of carbamates are well-documented; tertiary carbamates typically hydrolyze through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. scielo.br In contrast, secondary carbamates may decompose via a unimolecular elimination if a suitable leaving group is present, or also via the BAc2 mechanism if not. scielo.br

The study of aryl benzimidazole-1-carbamates revealed a pH-dependent hydrolysis mechanism. scielo.br The pH-rate profile can be divided into distinct regions:

Acidic Medium (up to pH 4): In this region, a pH-independent reaction is observed. This is attributed to the bimolecular attack of water on the N-protonated form of the carbamate. scielo.br The higher basicity of the heterocyclic moiety compared to the carbonyl oxygen facilitates this protonation. scielo.br This represents a unique behavior for carbamates. scielo.br

Intermediate pH Region (pH 4-7): The reaction kinetics in this range can be explained by either the attack of water on the neutral carbamate species or the attack of a hydroxide (B78521) ion on the protonated substrate. scielo.br

Basic Medium (pH > 7): In alkaline conditions, the reaction becomes highly pH-dependent, consistent with the attack of hydroxide ions on the neutral carbamate substrate. scielo.br

Beyond hydrolysis of the carbamate group, the biphenyl (B1667301) core itself can undergo degradation, particularly through enzymatic pathways. For instance, biphenyl 2,3-dioxygenase (BphA) is a critical enzyme in the aerobic degradation of biphenyl by catalyzing the initial cis-dihydroxylation. nih.gov This process involves a hydroperoxo-iron(III) species and proceeds through an epoxide intermediate, which then evolves into a carbocation intermediate before forming the final cis-diol product. nih.gov Bacteria can utilize various pathways, often called the biphenyl upper pathway, to catabolize biphenyl into compounds like benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. ethz.chresearchgate.net

Analysis of Nucleophilic Substitution Pathways in Biphenyl-2-ylcarbamates

Nucleophilic substitution is a fundamental reaction class for biphenyl-2-ylcarbamates, crucial for their synthesis and modification. These reactions can proceed through different mechanistic pathways, primarily the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. The preferred pathway is determined by factors including the structure of the electrophile (the carbamate derivative), the strength of the nucleophile, the nature of the leaving group, and the solvent. pressbooks.publibretexts.org

The synthesis of biphenyl derivatives often involves nucleophilic aromatic substitution (SNAr) reactions, for example, using aryl Grignard reagents on methoxybenzoate precursors. researchgate.netnii.ac.jp In the context of carbamate derivatives, nucleophilic substitution can also occur at a saturated carbon atom attached to the carbamate group. The reactions of aryl benzenesulfonates with benzylamines have been shown to proceed competitively through S-O and C-O bond scission pathways, with the mechanism proposed to involve intermediates such as a trigonal-bipyramidal pentacoordinate species or a Meisenheimer-type complex. nih.gov

The SN1 and SN2 reactions represent two distinct mechanistic extremes for nucleophilic substitution. The key difference lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com Its rate is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. masterorganicchemistry.comyoutube.com This mechanism is favored for primary and methyl substrates due to minimal steric hindrance. pressbooks.pubyoutube.com

The SN1 reaction is a stepwise process. masterorganicchemistry.com The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The reaction rate depends only on the concentration of the substrate (first-order kinetics). youtube.com This pathway is favored for tertiary substrates, which can form relatively stable carbocations. pressbooks.publibretexts.orgyoutube.com

A detailed comparison of the two pathways is presented below.

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) pressbooks.pubyoutube.com | Rate = k[Substrate][Nucleophile] (Bimolecular) pressbooks.pubmasterorganicchemistry.com |

| Mechanism | Two-step process with a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com | Single, concerted step with a five-membered transition state. pressbooks.pubmasterorganicchemistry.com |

| Substrate Reactivity | Tertiary > Secondary >> Primary pressbooks.publibretexts.orgyoutube.com | Methyl > Primary > Secondary >> Tertiary pressbooks.pubyoutube.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) are effective. libretexts.org | Strong nucleophiles (e.g., OH⁻, CN⁻) are required. pressbooks.pub |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol). pressbooks.publibretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO). pressbooks.publibretexts.org |

| Stereochemistry | Racemization at the reaction center. pressbooks.pub | Inversion of configuration at the reaction center. pressbooks.pub |

For secondary substrates, such as those that might be found in derivatives of this compound, the SN1 and SN2 pathways can be competitive, and the outcome often depends on the specific reaction conditions. pressbooks.pubyoutube.com

Gas-Phase Elimination Reactions of Carbamate Analogues: Computational and Experimental Insights

In the gas phase, carbamates and their analogues can undergo thermal elimination reactions. These reactions are typically unimolecular and proceed through a concerted, non-synchronous mechanism involving a cyclic transition state. researchgate.netnih.gov

Computational and experimental studies on various carbamate analogues provide significant insight into these pathways. Theoretical calculations using methods like MP2 and DFT have shown that the thermal decomposition of alkyl carbamates often involves a six-membered cyclic transition state. researchgate.netresearchgate.net The elimination products are an alkene and a carbamic acid intermediate. researchgate.netresearchgate.net This carbamic acid is unstable under the reaction conditions and subsequently undergoes decarboxylation to yield an amine and carbon dioxide. researchgate.net

For example, the gas-phase elimination of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate was studied computationally, confirming a two-step cis-concerted elimination. researchgate.net The first step is the formation of ethylene (B1197577) and the corresponding carbamic acid via a six-membered ring transition state, followed by the decarboxylation of the intermediate. researchgate.net

Experimental studies on the gas-phase thermal elimination of compounds like 2,2-diethoxypropane (B95019) and 1,1-diethoxycyclohexane (B155974) show that these reactions are homogeneous, unimolecular, and follow a first-order rate law. nih.gov The mechanism for these related compounds involves a concerted nonsynchronous four-membered cyclic transition state. nih.gov

The kinetic parameters for these types of reactions can be determined experimentally and are often expressed using the Arrhenius equation.

| Compound | Temperature Range (°C) | log A (s⁻¹) | Ea (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| 2,2-diethoxypropane | 240.1–358.3 | 13.04 ± 0.07 | 186.6 ± 0.8 | nih.gov |

| 1,1-diethoxycyclohexane | 240.1–358.3 | 14.02 ± 0.11 | 176.6 ± 1.1 | nih.gov |

Analysis of transition state structures often reveals strong polarization of the breaking bonds, such as the ester O-C bond in heterocyclic carbamates, indicating a polar-type mechanism. researchgate.net

Exploration of Structure-Reactivity Relationships via Chemical Transformations

The reactivity of this compound derivatives can be significantly altered by modifying their chemical structure. Structure-activity relationship (SAR) studies explore how changes in steric and electronic features of the molecule influence its chemical behavior, such as its potency as an enzyme inhibitor.

For instance, in a study of cyclohexylcarbamic acid biphenyl esters as fatty acid amide hydrolase (FAAH) inhibitors, various substituents were introduced at the ortho and para positions of the proximal phenyl ring. researchgate.net The inhibitory potency (pIC₅₀) was found to correlate with molecular features involved in the recognition step, such as steric hindrance and the ability to form hydrogen bonds. researchgate.net It was observed that derivatives with small, polar groups at the para position were slightly better FAAH inhibitors than the unsubstituted parent compound. researchgate.net

The findings from these studies highlight the delicate interplay between a molecule's structure and its resulting chemical and biological reactivity.

| Structural Modification | Observed Effect on Reactivity/Activity | Rationale |

|---|---|---|

| Introduction of small, polar groups at the para-position of the proximal phenyl ring | Slight increase in FAAH inhibitory activity. researchgate.net | Enhanced hydrogen bonding ability and favorable interactions in the enzyme's active site. researchgate.net |

| Presence of carbamoyl (B1232498) and hydroxyl groups on the biphenyl rings | Crucial for peripheral restriction (exclusion from the central nervous system). nih.govresearchgate.net | These moieties are important for recognition and efflux by ABCG2/Abcg2 membrane transporters. researchgate.net |

| Progressive alkylation of the carboxamide group in the distal phenyl ring | Leads to a higher degree of brain penetration. nih.gov | Confirms a key role for the primary amide moiety in determining the peripheral distribution of the compound. nih.gov |

Computational and Theoretical Chemistry of Biphenyl 2 Ylcarbamic Acid Architectures

Quantum Mechanical Studies of Molecular Conformation and Dynamics

Quantum mechanical methods are instrumental in elucidating the three-dimensional structure and dynamic behavior of biphenyl-2-ylcarbamic acid. These calculations offer a detailed understanding of the molecule's preferred shapes and the energy barriers that separate them.

The conformational flexibility of this compound is primarily governed by the rotation around the pivotal carbon-carbon single bond connecting the two phenyl rings. This rotation is not free and is hindered by steric and electronic effects, leading to specific stable conformations. The energy required to twist the molecule from one conformation to another is known as the torsional barrier.

In the parent biphenyl (B1667301) molecule, the two phenyl rings are twisted with respect to each other by a dihedral angle of approximately 40-45° in the gas phase. The planar and perpendicular conformations represent energy maxima (rotational barriers). The presence of a carbamic acid group at the 2-position introduces significant steric hindrance, which markedly influences the conformational landscape. This substituent increases the energy of the planar conformation, thereby affecting the equilibrium dihedral angle and the rotational barriers.

Computational studies on various 2-substituted biphenyls have shown that the size and nature of the substituent at the ortho position are critical in determining the height of the rotational barrier. For this compound, the interaction between the carbamic acid group and the hydrogen atom on the adjacent ring's ortho position is a key determinant of the conformational preference.

Table 1: Calculated Torsional Barriers for Biphenyl and a Generic 2-Substituted Biphenyl Derivative

| Compound | Method | Basis Set | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| Biphenyl | DFT | 6-31G(d) | 42.5 | 1.8 (at 0°) / 2.1 (at 90°) |

| 2-Methylbiphenyl | DFT | 6-31G(d) | 60.1 | 4.5 (at 0°) / 2.5 (at 90°) |

| This compound (estimated) | DFT | 6-31G(d) | ~60-70 | > 5.0 (at 0°) |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational tool for predicting the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, DFT can map out the most likely reaction pathways.

For instance, the formation of carbamic acids through the reaction of an amine with carbon dioxide has been studied using DFT. These studies reveal the importance of the reaction environment, such as the presence of solvent molecules, in stabilizing intermediates and transition states. In the context of this compound, DFT can be employed to investigate reactions at the carbamic acid moiety, such as decarboxylation or esterification, as well as electrophilic substitution on the biphenyl rings.

DFT calculations can elucidate the role of the substituent's electronic effects on the reactivity of the aromatic rings. The amino group of the carbamic acid is an activating group, directing electrophilic attack to the ortho and para positions of the substituted ring. Conversely, the carboxylic acid group is deactivating. DFT can quantify these effects by calculating molecular orbitals and charge distributions.

Molecular Modeling and Recognition Studies

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are employed to study the interactions of this compound with other molecules, particularly biological macromolecules like proteins. These studies are crucial for understanding its potential as a therapeutic agent or in other applications requiring specific molecular recognition.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. By evaluating various poses and calculating a docking score, researchers can identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular dynamics (MD) simulations provide a dynamic picture of the binding process and the stability of the resulting complex over time. MD simulations of biphenyl derivatives in complex with proteins have revealed the importance of conformational flexibility in achieving optimal binding. For this compound, the torsional freedom between the phenyl rings allows it to adapt its conformation to fit into a binding pocket.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Stability Prediction

Ab initio and semi-empirical methods are fundamental to understanding the electronic structure and predicting the stability of this compound. Ab initio methods, which are based on first principles of quantum mechanics, provide highly accurate descriptions of electronic properties but are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them suitable for larger molecular systems.

Ab initio calculations can be used to determine various electronic properties of this compound, such as ionization potential, electron affinity, and the distribution of electron density. These properties are crucial for understanding the molecule's reactivity and its behavior in different chemical environments.

Semi-empirical methods are often used to perform initial conformational searches and to calculate the heats of formation, which are indicators of molecular stability. While less accurate than ab initio methods, they provide a valuable and computationally efficient means of exploring the potential energy surface of the molecule.

Table 2: Comparison of Computational Methods for Studying this compound

| Method | Strengths | Weaknesses | Typical Applications |

| Ab Initio | High accuracy, based on first principles. | Computationally expensive, limited to smaller systems. | Calculation of electronic properties, bond energies, and reaction pathways. |

| DFT | Good balance of accuracy and computational cost. | Accuracy depends on the choice of functional. | Reaction mechanisms, conformational analysis, electronic structure. |

| Semi-Empirical | Computationally very fast, suitable for large molecules. | Less accurate, relies on parameterization. | Initial conformational searches, calculation of heats of formation. |

| Molecular Mechanics | Extremely fast, can handle very large systems (e.g., proteins). | Does not explicitly treat electrons, relies on force fields. | Molecular docking, molecular dynamics simulations. |

Advanced Analytical and Spectroscopic Characterization in Biphenyl 2 Ylcarbamic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Biphenyl-2-ylcarbamic acid derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for precise assignment of the molecule's complex framework.

In ¹H NMR analysis of related compounds, such as esters of this compound, spectra are typically recorded on high-frequency instruments (e.g., 400 MHz) using deuterated solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) google.com. The resulting spectra would be expected to show distinct signals corresponding to the different types of protons in the molecule:

Aromatic Protons: The protons on the two phenyl rings of the biphenyl (B1667301) moiety would appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern and the rotational angle between the two rings.

Amine Proton (N-H): The proton of the carbamic acid's N-H group would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Carboxylic Acid Proton (O-H): The acidic proton of the carboxyl group would also present as a broad singlet, often at a very downfield position (>10 ppm), and its signal may be exchangeable with D₂O.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key expected signals for this compound would include:

Carbonyl Carbon (C=O): The carbon of the carbamic acid's carbonyl group is expected to resonate in the highly deshielded region of the spectrum, typically around 155-170 ppm.

Aromatic Carbons: The twelve carbons of the biphenyl group would produce a series of signals in the aromatic region (approximately 110-150 ppm). The quaternary carbons, including the two carbons at the biphenyl linkage and the carbon attached to the nitrogen atom, would generally show weaker signals than the protonated carbons.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.5 |

| ¹H | Amine (N-H) | Variable (Broad) |

| ¹H | Carboxylic Acid (O-H) | >10 (Broad) |

| ¹³C | Carbonyl (C=O) | 155 - 170 |

| ¹³C | Aromatic (C) | 110 - 150 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy is particularly useful for confirming the key functional moieties within this compound. Spectra are often recorded on solid samples using techniques like Attenuated Total Reflectance (ATR) google.com. The characteristic absorption bands expected for this compound include:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the amine N-H bond libretexts.org.

O-H Stretch: A very broad and strong absorption band, typically centered around 3000 cm⁻¹, is characteristic of the O-H stretch of the carboxylic acid group, which is often involved in hydrogen bonding libretexts.org.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H stretching vibrations on the aromatic rings libretexts.org.

C=O Carbonyl Stretch: A strong, sharp absorption band in the range of 1690-1760 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the carboxylic acid moiety libretexts.org.

C=C Aromatic Bending: Characteristic "fingerprint" absorptions in the 1400-1600 cm⁻¹ region arise from C=C bond stretching within the aromatic rings. Out-of-plane bending vibrations for substituted benzenes also appear in the 650-1000 cm⁻¹ range libretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The biphenyl system and the carbamic acid group act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region. The biphenyl moiety, in particular, gives rise to characteristic absorptions. The precise wavelength of maximum absorbance (λ_max) and the molar absorptivity are sensitive to the substitution on the rings and the solvent used.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Moderate |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Moderate |

| C=O (Carboxylic Acid) | Stretch | 1690 - 1760 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1400 - 1600 | Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Using techniques like electrospray ionization (ESI), the molecule can be ionized, typically by protonation to form the [M+H]⁺ ion nih.gov.

The molecular formula of this compound is C₁₃H₁₁NO₂. Its exact molecular weight is approximately 213.08 g/mol . In a high-resolution mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to this value.

Upon collision-induced dissociation (CID) in an MS/MS experiment, the molecular ion undergoes fragmentation, breaking at its weakest bonds. The fragmentation pattern provides a fingerprint that helps confirm the structure. For this compound, key fragmentation pathways would likely include:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion corresponding to the loss of 44 Da (M - 44) libretexts.org.

Loss of H₂O: The loss of a water molecule (18 Da) is also a possible fragmentation pathway.

Cleavage of the N-C Bond: Fission of the bond between the nitrogen and the biphenyl ring could lead to fragments corresponding to the biphenylamine cation or related structures.

Biphenyl Fragmentation: The biphenyl core itself can undergo fragmentation, though it is relatively stable libretexts.org.

Analysis of these fragment ions allows researchers to piece together the molecular structure, confirming the connectivity of the biphenyl, amine, and carboxylic acid components.

X-ray Diffraction Studies for Solid-State Structure and Polymorphism Analysis

In the solid state, it is expected that this compound molecules would engage in extensive intermolecular hydrogen bonding. The carboxylic acid groups are likely to form classic hydrogen-bonded dimers, where the O-H of one molecule interacts with the C=O of a neighboring molecule. The N-H group can also act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of another molecule. These interactions dictate the crystal packing and influence the material's physical properties.

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical consideration, particularly in pharmaceutical science mdpi.com. Different polymorphs can have different stabilities, dissolution rates, and bioavailability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. The PXRD pattern is a unique fingerprint for a specific crystalline solid; different polymorphs will produce distinct patterns of diffraction peaks google.com. The potential for polymorphism in this compound would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | Geometric crystal class | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a=10.5, b=5.2, c=19.8 |

| α, β, γ (°) | Unit cell angles | α=90, β=95.5, γ=90 |

| Z | Number of molecules per unit cell | 4 |

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for the separation of potential isomers or impurities. Purity analysis is critical in chemical synthesis to ensure the final product meets required specifications.

A typical reversed-phase HPLC (RP-HPLC) method would be employed for this purpose. In this setup, the compound is separated based on its hydrophobicity.

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is commonly used.

Mobile Phase: A polar mobile phase, typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Detection: A UV detector is the most common choice for aromatic compounds like this compound, set to a wavelength where the compound strongly absorbs UV light (e.g., 230 nm) google.com.

The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the area of the peak is proportional to its concentration. Impurities will appear as separate peaks with different retention times, and their levels can be quantified. Two-dimensional liquid chromatography (2D-LC) can be employed for more complex samples to resolve impurities that might co-elute with the main peak in a one-dimensional separation nih.gov. These techniques are also invaluable for the isolation of positional isomers that may arise during synthesis.

Interdisciplinary Research Applications of Biphenyl 2 Ylcarbamic Acid and Its Analogues

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

The biphenyl (B1667301) framework is a fundamental building block in the synthesis of a diverse range of organic compounds, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netarabjchem.orgajgreenchem.com Derivatives of biphenyl-2-ylcarbamic acid, in particular, have been identified as crucial intermediates in the construction of complex molecular architectures. Their utility stems from the strategic placement of the carbamic acid group on the biphenyl core, which allows for a variety of subsequent chemical transformations.

Research has demonstrated the importance of biphenyl derivatives in creating molecules with significant pharmacological activity. ajgreenchem.com For instance, 4'-substituted biphenyl-4-carboxylic acids are synthesized using methods like the Suzuki-Miyaura coupling, highlighting the biphenyl moiety's role as a precursor to bioactive compounds. researchgate.netajgreenchem.com

Specifically, derivatives such as this compound Piperidin-4-yl Ester serve as key intermediates in the synthesis of pharmaceuticals. echemi.comgoogle.comnih.govpharmacompass.comgoogle.com A notable example is the synthesis of the vasopressin antagonist conivaptan (B1669423) hydrochloride, where 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid, a structurally related analogue, is a key intermediate. researchgate.net The synthesis process often involves steps like reductive amination and debenzylation, underscoring the role of these intermediates in multi-step synthetic pathways. google.comgoogle.com

The following table outlines examples of biphenyl derivatives used as synthetic intermediates.

| Intermediate Compound | Synthetic Application | Key Reaction Type |

| 4'-Substituted biphenyl-4-carboxylic acids | Synthesis of potential anticancer agents ajgreenchem.com | Suzuki-Miyaura Coupling ajgreenchem.com |

| This compound Piperidin-4-yl Ester | Synthesis of muscarinic receptor antagonists google.com | Reductive Amination google.com |

| 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid | Synthesis of Conivaptan Hydrochloride researchgate.net | Suzuki-Miyaura Protocol researchgate.net |

Innovations in Materials Science and Polymer Chemistry

The rigid and tunable nature of the biphenyl unit makes it a valuable component in the design of advanced materials and polymers with unique properties.

The incorporation of biphenyl moieties into polymer backbones is a well-established strategy for creating materials with high thermal stability and mechanical strength. dtic.mil These characteristics are essential for high-performance polymers used in demanding applications, such as proton exchange membranes for fuel cells. bohrium.comsandia.gov For example, a series of poly(biphenyl-co-terphenyl pyridine) copolymers have been developed that exhibit excellent phosphoric acid absorption, moderate tensile strength, and high conductivity at elevated temperatures, making them promising for high-temperature proton exchange membrane fuel cells. bohrium.com

The biphenyl unit is also a key component in the design of liquid crystalline polymers (LCPs). The rigid, rod-like structure of the biphenyl mesogen promotes the formation of ordered phases. oup.com Researchers have synthesized biphenyl-containing poly(1-alkynes) and studied how structural variations, such as spacer lengths, affect their mesomorphism and photoluminescence behaviors. ust.hk Furthermore, introducing flexible chains, such as a di(biphenyl)ethane unit, into rigid aromatic polymer backbones can improve the performance of materials like anion exchange membranes (AEMs) by enhancing ionic clustering and conductivity. rsc.orgresearchgate.net

| Polymer Type | Biphenyl-Derived Monomer/Unit | Key Properties | Application |

| High-Performance Copolymer | Biphenyl, para-terphenyl, 4-acetylpyridine | High proton conductivity (0.099 S cm⁻¹ at 180 °C), thermal stability bohrium.com | High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs) bohrium.com |

| Anion Exchange Membrane (AEM) | m-di(biphenyl)ethane (mD) | Enhanced ionic clustering, high hydroxide (B78521) conductivity (187 mS cm⁻¹ at 80 °C) rsc.org | Electrochemical energy devices researchgate.net |

| Liquid Crystalline Polyacetylene | Biphenyl-containing 1-alkynes | Mesomorphism, photoluminescence ust.hk | Optical and electronic materials ust.hk |

| Crosslinked Polymers | 2-phenylphenolmonoacrylate, 4-phenylphenolmonoacrylate | Noncovalent intramolecular interactions, increasing modulus with crosslinking nih.gov | Advanced network polymers nih.gov |

Biphenyl diimides, particularly those substituted with chiral amino acids, are excellent building blocks for creating one-dimensional (1D) supramolecular polymers. nih.govwur.nlwur.nl The self-assembly process is primarily driven by hydrogen bonding between carboxylic acid groups. nih.govwur.nl The amino acid side chains play a crucial role in either stabilizing or destabilizing the resulting polymeric structures, with different effects observed in solution versus the solid state. wur.nl This demonstrates the potential for creating well-organized chiral supramolecular assemblies with tunable properties. nih.govwur.nl

In studies involving the co-assembly of chiral and achiral bichromophoric perylenediimide (PDI) dyes, a biphenyl-core-bridging unit acts as a prochiral component. nih.govfrontiersin.org The biphenyl unit can adopt either a right- or left-handed twist when co-assembled with a chiral partner, leading to composition-dependent morphologies and demonstrating the versatile nature of the prochiral biphenyl bridge in supramolecular copolymerization. nih.govfrontiersin.org

Biphenyl-dicarboxylate and other biphenyl-derived linkers are widely used in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgnih.govwikipedia.org The rotational freedom along the carbon-carbon single bond of the biphenyl unit allows for structural diversity in the resulting metal-organic architectures. acs.orgnih.gov By reacting dihydroxy-functionalized biphenyl dicarboxylic acid linkers with various metal(II) ions, researchers have assembled a range of structures from molecular dimers to one-, two-, and three-dimensional CPs. acs.orgnih.gov Similarly, biphenyl tetraphosphonate linkers have been used to construct lanthanide-based coordination polymers with interesting photoluminescent properties. nih.gov

Contributions to Organometallic Chemistry and Catalysis

The biphenyl scaffold is integral to the design of ligands that modulate the activity and selectivity of transition metal catalysts.

Bidentate triaryl phosphines based on a biphenyl backbone, such as 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (B1224689) (dpbp), have proven to be highly effective supporting ligands in various transition metal-catalyzed reactions. acs.org For instance, palladium complexes of dpbp have shown superior catalytic activity in Grignard cross-coupling reactions, while rhodium-dpbp complexes are effective in the Michael addition of boronic acids. acs.org

Axially chiral biphenyl ligands are particularly important in asymmetric synthesis. nih.gov Ligands and catalysts derived from axially chiral biphenyldiols have been successfully applied in reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes and palladium-catalyzed asymmetric cycloadditions. nih.gov The development of biphenyl-based bis-Schiff base ligands has also led to effective copper-mediated Michael reactions. researchgate.net Furthermore, cationic bis-chelated Au(III) complexes incorporating a biphenyl chromophoric ligand and a chelating diphosphine have been synthesized for use in optoelectronics, demonstrating strong photoluminescence in the solid state. acs.org

The following table summarizes selected biphenyl-based ligands and their catalytic applications.

| Ligand Type | Example Ligand | Metal | Catalytic Application |

| Bidentate Triarylphosphine | 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (dpbp) | Pd, Rh | Grignard cross-coupling, Michael addition of boronic acid acs.org |

| Axially Chiral Diol | BIPOL-based ligands | Ti, Pd | Asymmetric addition of diethylzinc to aldehydes, asymmetric cycloadditions nih.gov |

| Bis-Schiff Base | Biphenyl-based bis-Schiff base | Cu | Michael reaction of α,β-unsaturated ketones researchgate.net |

| Chromophoric Ligand | 4,4′-di-tert-butyl-1,1′-biphenyl | Au(III) | Light-Emitting Electrochemical Cells (LECs) acs.org |

Academic Research in Medicinal Chemistry via Structure-Activity Relationship (SAR) Exploration

The biphenyl scaffold is a prominent feature in many biologically active compounds, and the exploration of structure-activity relationships (SAR) of this compound analogues has been a subject of academic research, particularly in the design of enzyme inhibitors. A significant area of focus has been the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a key role in the degradation of endocannabinoids.

The general structure of the this compound analogues investigated often consists of the biphenyl core, a carbamate (B1207046) linker, and various substituents on the phenyl rings. SAR studies systematically modify these components to understand their impact on inhibitory potency and selectivity.

Key Structural Modifications and Their Effects on Activity:

Substituents on the Proximal Phenyl Ring: The phenyl ring directly attached to the carbamic acid nitrogen is referred to as the proximal ring. The introduction of small polar groups at the para-position of this ring has been shown to be beneficial for FAAH inhibitory activity. The electronic and steric features of these substituents play a crucial role in the recognition and binding of the inhibitor to the enzyme's active site. nih.gov

Substituents on the Distal Phenyl Ring: Modifications on the second phenyl ring (distal ring) also significantly influence the inhibitory potency. Studies on related biphenyl-3-yl carbamates have demonstrated that the introduction of small, polar substituents, particularly at the meta-position, can greatly enhance inhibitory activity against FAAH. escholarship.org A negative correlation between the lipophilicity of the substituent and the potency has been observed, suggesting that polar interactions within the enzyme's binding pocket are important. escholarship.org For example, a carbamoyl (B1232498) group at the meta-position of the distal ring has been found to be particularly effective. escholarship.org

The Carbamate Linker: The carbamate group itself is a key pharmacophoric element, often involved in the covalent modification of the catalytic serine residue in the active site of FAAH, leading to irreversible inhibition. The orientation and rigidity of this linker, influenced by the biphenyl scaffold, are critical for optimal interaction with the enzyme.

These SAR studies provide valuable insights for the rational design of more potent and selective inhibitors. The data gathered from these investigations can be used to construct quantitative structure-activity relationship (QSAR) models to predict the activity of novel analogues. escholarship.org

| Compound Analogue | Modification | Observed Effect on FAAH Inhibition | Reference |

|---|---|---|---|

| Biphenyl-3-ylcarbamic acid ester | Parent compound | Baseline inhibitory activity | escholarship.org |

| Para-substituted proximal phenyl ring | Introduction of small polar groups | Increased inhibitory potency | nih.gov |

| Meta-substituted distal phenyl ring | Introduction of small polar groups (e.g., -CONH2) | Significant enhancement of inhibitory potency | escholarship.org |

| Lipophilic substituents on distal ring | Increased lipophilicity | Decreased inhibitory potency | escholarship.org |

Future Directions and Emerging Frontiers in Biphenyl 2 Ylcarbamic Acid Research

Development of Novel and Efficient Synthetic Routes

The synthesis of biphenyl-2-ylcarbamic acid and its derivatives has been a subject of considerable interest, primarily driven by its use as an intermediate in the preparation of complex pharmaceutical compounds. google.comgoogle.com Traditional methods often involve multi-step processes that can be inefficient and difficult to scale up. google.comgoogle.com Consequently, a significant area of ongoing research is the development of more streamlined and efficient synthetic strategies.

A cornerstone of modern biphenyl (B1667301) synthesis is the palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a particularly prominent method. nih.gov This reaction allows for the efficient formation of the biphenyl core from an aryl halide and a boronic acid. Research has focused on optimizing these coupling reactions for this compound precursors, including the development of novel catalysts and reaction conditions to improve yields and reduce reaction times. For instance, processes have been developed that utilize palladium on carbon as a catalyst in the presence of a reducing agent like ammonium (B1175870) formate (B1220265) for debenzylation steps in the synthesis of more complex derivatives. google.com

Future research in this area is expected to focus on several key aspects:

Green Chemistry Approaches: The use of more environmentally friendly solvents, lower catalyst loadings, and energy-efficient reaction conditions is a growing trend.

Flow Chemistry: The transition from batch processing to continuous flow synthesis offers the potential for improved safety, scalability, and product consistency.

Novel Catalytic Systems: The exploration of non-palladium-based catalysts and more robust ligand systems for cross-coupling reactions could lead to more cost-effective and versatile synthetic routes.

A summary of common synthetic strategies for biphenyl derivatives is presented in the table below.

| Reaction Type | Key Reagents | Purpose | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, Aryl halide, Arylboronic acid | Formation of the biphenyl C-C bond | nih.gov |

| Carbamate (B1207046) Formation | Biphenyl-2-isocyanate, Alcohol/Amine | Introduction of the carbamic acid ester/amide | google.com |

| Reductive Amination | Amine, Carbonyl compound, Reducing agent | Formation of C-N bonds in derivatives | google.com |

| Debenzylation | Palladium on carbon, Hydrogen source | Removal of protecting groups | google.comgoogle.com |

Advanced Computational Design and Materials Prediction

The advent of powerful computational tools has revolutionized the process of drug discovery and materials design. In the context of this compound, computational methods are being increasingly employed to predict its properties and to design novel derivatives with enhanced functionalities.

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic properties of this compound and its derivatives. These calculations can be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the photophysical and electronic behavior of these molecules. For example, studies on α-(N-Biphenyl)-substituted 2,2′-bipyridine-based fluorophores have shown how the electronic nature of substituents on the biphenyl ring can influence the fluorescence properties of the molecule. mdpi.com

The future of computational design in this field will likely involve:

Machine Learning and AI: The use of artificial intelligence to screen virtual libraries of this compound derivatives and to predict their properties with high accuracy.

Multi-scale Modeling: Combining quantum mechanical calculations with classical molecular dynamics to simulate the behavior of these molecules in complex environments, such as in solution or at interfaces.

Predictive Materials Science: Designing novel materials based on this compound with tailored electronic, optical, or self-assembling properties.

Exploration of New Chemical Reactivity and Catalytic Phenomena

While much of the research on this compound has focused on its synthesis, there is a growing interest in exploring its fundamental chemical reactivity and its potential applications in catalysis. The presence of multiple functional groups—the biphenyl core, the carbamic acid moiety, and the potential for further substitution—makes this molecule a versatile platform for chemical transformations.

The carbamic acid group itself can participate in a variety of reactions. For instance, the nitrogen atom can act as a nucleophile, and the carbonyl group can undergo addition reactions. The reactivity of this group can be modulated by the electronic properties of the substituents on the biphenyl rings.

A particularly exciting frontier is the use of this compound and its derivatives as ligands for transition metal catalysts. The biphenyl scaffold can provide a rigid and well-defined framework for coordinating to a metal center, while the carbamic acid group can be modified to fine-tune the steric and electronic properties of the resulting complex. Research into related biphenyl-based ligands has shown their effectiveness in a range of catalytic reactions, including cross-coupling and polymerization. researchgate.netccspublishing.org.cn The development of metal complexes of this compound could lead to novel catalysts with unique reactivity and selectivity.

Future research in this area may focus on:

Organocatalysis: Investigating the potential of this compound derivatives to act as metal-free catalysts for organic reactions.

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules.

Supramolecular Catalysis: The use of self-assembled structures of this compound derivatives to create catalytic microenvironments that can enhance reaction rates and selectivities.

Integration into Advanced Functional Materials and Molecular Devices

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the construction of advanced functional materials and molecular devices. The rigid biphenyl unit can impart thermal and chemical stability, while the carbamic acid moiety provides a handle for introducing functionality and controlling intermolecular interactions.

One promising area of application is in the field of organic electronics. Biphenyl derivatives are known to exhibit interesting photophysical properties, including fluorescence. mdpi.com By carefully designing the molecular structure, it is possible to tune the emission color and quantum yield of this compound derivatives, making them potential candidates for use as emitters in organic light-emitting diodes (OLEDs).

Another emerging frontier is the use of this compound derivatives in the development of self-assembling materials. The combination of the hydrophobic biphenyl core and the hydrogen-bonding capabilities of the carbamic acid group can drive the spontaneous organization of these molecules into well-defined nanostructures, such as nanofibers, nanotubes, or gels. rsc.org These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and sensing. For instance, research on phosphotetrapeptides capped with a biphenyl group has demonstrated their ability to self-assemble and induce the formation of cell spheroids, highlighting the potential of biphenyl-containing molecules in biomedical applications. rsc.org

Future directions in this area include:

Polymer Chemistry: The incorporation of this compound as a monomer into polymers to create new materials with enhanced thermal, mechanical, or electronic properties.

Molecular Switches: The design of this compound derivatives that can change their conformation or properties in response to external stimuli, such as light or pH, for use in molecular switches and sensors.

Supramolecular Electronics: The construction of electronic devices based on the self-assembly of this compound derivatives, offering a bottom-up approach to the fabrication of nanoscale circuits.

The photophysical properties of a related α-(N-Biphenyl)-substituted 2,2′-bipyridine are summarized in the table below, illustrating the potential for tuning the optical properties of biphenyl-amino structures.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) | Reference |

| α-(N-Biphenyl)-2,2′-bipyridine | 365 | 443 | 5258 | 49.1 | mdpi.com |

Q & A

Q. What are the recommended methods for synthesizing Biphenyl-2-ylcarbamic Acid in laboratory settings?

- Methodological Answer : this compound is typically synthesized via coupling reactions between biphenyl precursors and carbamic acid derivatives. For example, biphenylcarboxylic acid derivatives (e.g., 2-Biphenylcarboxylic acid, CAS 947-84-2) can serve as intermediates, with purification steps involving recrystallization or column chromatography . Key parameters include temperature control (e.g., maintaining melting points between 108–110°C for intermediates) and stoichiometric optimization to minimize side products .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Characterization should combine:

- Melting Point Analysis : Compare observed values (e.g., 108–110°C for 2-Biphenylcarboxylic acid) to literature data .

- Spectroscopic Techniques : Use H/C NMR to confirm aromatic proton environments and carboxylic acid functional groups.

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

- Elemental Analysis : Verify molecular formula (e.g., CHNO) .

Q. What safety precautions are necessary when handling this compound in experimental procedures?

- Methodological Answer : Based on safety data sheets:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound derivatives in pulmonary disease models?

- Methodological Answer :

- Derivative Synthesis : Modify the carbamate group to enhance bioavailability (e.g., succinic acid salt formation, as in Patent JP 2009 for pulmonary disorders) .

- In Vitro Assays : Test bronchodilatory activity using airway smooth muscle cell lines.

- In Vivo Models : Utilize murine models of asthma or COPD, measuring airway resistance and inflammatory markers .

- Dose-Response Studies : Optimize efficacy vs. toxicity using pharmacokinetic profiling .

Q. What strategies are employed to resolve contradictions in reported physicochemical properties of this compound across different studies?

- Methodological Answer :

- Replicate Conditions : Standardize experimental parameters (e.g., solvent systems, temperature) to isolate variables causing discrepancies in melting points or solubility .

- Cross-Validation : Compare data with orthogonal techniques (e.g., DSC for melting behavior vs. traditional capillary methods) .

- Purity Assessment : Use HPLC-MS to identify impurities that may skew results .

- Literature Meta-Analysis : Prioritize studies adhering to IUPAC guidelines or validated protocols .

Q. What methodological considerations are critical when incorporating this compound into molecularly imprinted polymers (MIPs) for analytical applications?

- Methodological Answer :

- Template Selection : Optimize the molar ratio of this compound to functional monomers (e.g., methacrylic acid) for binding specificity .

- Crosslinker Optimization : Use ethylene glycol dimethacrylate to stabilize the polymer matrix.

- Rebinding Studies : Validate MIP performance via batch adsorption experiments, comparing selectivity against structural analogs (e.g., 4-Biphenylcarboxylic acid) .

- Application Testing : Deploy MIPs in solid-phase extraction for isolating β-lactam antibiotics from complex matrices, as demonstrated in prior work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.